4-(Phenylamino)benzoic acid

Description

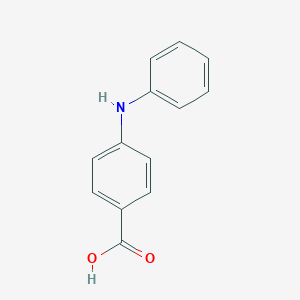

Structure

3D Structure

Properties

IUPAC Name |

4-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMLADQPZFXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303373 | |

| Record name | 4-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-20-9 | |

| Record name | 4-(Phenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17040-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylamino Benzoic Acid and Its Derivatives

Direct Synthesis of 4-(Phenylamino)benzoic Acid

The direct formation of the this compound scaffold primarily relies on coupling reactions that form the crucial carbon-nitrogen bond between an aniline (B41778) derivative and a benzoic acid derivative.

Ullmann Condensation and Related Coupling Reactions

The Ullmann condensation is a classic method for the synthesis of diaryl amines, and it has been successfully applied to the preparation of this compound. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. researchgate.net

A representative procedure for the synthesis of this compound involves the reaction of p-chlorobenzoic acid with aniline. researchgate.net The reaction is carried out in a high-boiling solvent such as isoamyl alcohol, with potassium carbonate acting as a base and copper powder serving as the catalyst. researchgate.net The mixture is refluxed for several hours to drive the reaction to completion. researchgate.net After the reaction, the solvent is typically removed by steam distillation, and the product is precipitated by acidification, followed by filtration and washing to yield the desired this compound. researchgate.net

Modern variations of the Ullmann reaction may employ soluble copper catalysts and different ligand systems to improve reaction efficiency and conditions. researchgate.net Additionally, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives, often proceeding under milder conditions with a broader substrate scope. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for specific applications. The general synthetic strategies often mirror the direct synthesis of the parent compound, utilizing appropriately substituted anilines or benzoic acid derivatives.

Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable intermediates in organic synthesis. For instance, 4-fluoro-2-(phenylamino)benzoic acid has been synthesized via the reaction of 2-bromo-4-fluorobenzoic acid and aniline using a copper catalyst at elevated temperatures. waikato.ac.nz

A typical synthesis of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives involves reacting a 4-bromo or 4-iodo aniline with a benzoic acid that has a leaving group, such as a fluoro group, at the 2-position.

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Reference |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Copper | 4-Fluoro-2-(phenylamino)benzoic acid | waikato.ac.nz |

| 2-Fluorobenzoic acid derivative | 4-Bromoaniline or 4-Iodoaniline | Not specified | 2-(4-Bromo or 4-Iodo phenylamino)benzoic acid derivative |

Alkyl-Substituted this compound Derivatives

The introduction of alkyl groups onto the this compound backbone can be achieved by using alkyl-substituted anilines or benzoic acids in coupling reactions. For example, the synthesis of 4-(3,4-dimethyl-phenylamino)-benzoic acid has been reported.

| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |

| 4-Aminobenzoic acid | 3,4-Dimethylaniline | 4-(3,4-Dimethyl-phenylamino)-benzoic acid | 38% | |

| 4-Aminobenzoic acid | 3-Methylaniline | 4-(m-Tolylamino)benzoic acid | 29% | |

| 4-Aminobenzoic acid | 4-Methylaniline | 4-(p-Tolylamino)benzoic acid | 30% |

Methoxy-Substituted this compound Derivatives

Methoxy-substituted derivatives are also accessible through similar synthetic routes. The synthesis of 2-(4-methoxyphenyl)aminobenzoic acid has been accomplished, demonstrating the feasibility of incorporating methoxy (B1213986) groups into the structure. While detailed procedures for a broad range of methoxy-substituted 4-(phenylamino)benzoic acids are not extensively documented in the provided results, the synthesis of a related compound, E-5-methoxy-2-(2-phenyl-1-phenylamino-1-butenyl)-benzoic acid, has been described, indicating that multi-step synthetic sequences can lead to more complex methoxy-substituted analogues.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 2-Halobenzoic acid | 4-Methoxyaniline | 2-(4-Methoxyphenyl)aminobenzoic acid |

Nitro-Substituted this compound Derivatives

Nitro-substituted 4-(phenylamino)benzoic acids are important precursors for the synthesis of other derivatives, as the nitro group can be readily reduced to an amino group. The synthesis of these compounds can be achieved by employing a nitro-substituted aniline or benzoic acid in a coupling reaction. For instance, 2-(4-nitrophenylamino)benzoic acid is a known compound synthesized for various applications. The Ullmann condensation has been utilized to prepare nitro acridone (B373769) derivatives, which involves the initial synthesis of a nitro-substituted N-phenylanthranilic acid.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 2-Halobenzoic acid | 4-Nitroaniline | 2-(4-Nitrophenylamino)benzoic acid | |

| o-Halobenzoic acid | Nitro-substituted aniline | Nitro-substituted N-phenylanthranilic acid |

Amino-Substituted this compound Derivatives

The introduction of additional amino functionalities onto the this compound scaffold gives rise to derivatives with altered chemical properties. Synthetic approaches to these compounds often involve multi-step sequences starting from either pre-functionalized precursors or by modifying the parent acid.

One notable method involves the Ullmann condensation to create the core phenylamino (B1219803) structure, followed by further modifications. For instance, a series of 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives have been synthesized. researchgate.net The synthesis begins with the appropriate 3-amino-2-phenylamino-benzoic acid derivative, which is then treated with pyridine (B92270) and ethyl chlorooxoacetate in dry acetone (B3395972) to yield an intermediate. This intermediate is subsequently reacted with ammonia (B1221849) or an appropriate alkylamine solution to furnish the final amino-substituted product. researchgate.net

Another strategy involves the cyclization of this compound to create heterocyclic derivatives bearing an amino group. A key example is the synthesis of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine. rjptonline.org This transformation is achieved by heating a mixture of this compound and thiosemicarbazide (B42300) with a dehydrating agent like polyphosphoric acid. rjptonline.org The reaction proceeds through a nucleophilic addition followed by dehydrocyclization to form the aminothiadiazole ring. rjptonline.org

| Starting Material | Reagents | Product | Reference |

| 3-Amino-2-phenylamino-benzoic acid | 1. Pyridine, Ethyl chlorooxoacetate 2. Ammonia or Alkylamine | 3-(Aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives | researchgate.net |

| This compound | Thiosemicarbazide, Polyphosphoric acid | 5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine | rjptonline.org |

| 4-Aminobenzoate | Hydrazine | 4-Aminobenzohydrazide | nih.gov |

Thioxomethylamino-Substituted Benzoic Acid Derivatives

The incorporation of a thioxomethylamino group (–NH–C(=S)–) into a benzoic acid structure results in compounds with distinct electronic and steric properties. These derivatives are typically synthesized by reacting an amino-benzoic acid with a reagent capable of delivering the thiocarbonyl moiety.

For example, compounds such as 2-hydroxy-4-(((phenylamino)thioxomethyl)amino)benzoic acid have been studied. ontosight.ai The synthesis of such molecules generally involves the reaction of an aminobenzoic acid with a suitable phenylisothiocyanate. The amino group of the benzoic acid derivative acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiourea (B124793) linkage.

Similarly, the synthesis of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine from this compound and thiosemicarbazide represents a related transformation, where the thiosemicarbazide provides the necessary thioxo-functionality that is ultimately incorporated into the heterocyclic ring. rjptonline.org The presence of chloro and thioxomethylamino groups in related benzoic acid esters is noted for potentially contributing to antimicrobial activity. ontosight.ai

| Parent Structure | Key Reagent | Functional Group Introduced | Representative Compound | Reference |

| Aminobenzoic acid derivative | Isothiocyanate | Thioxomethylamino (as thiourea) | 2-Hydroxy-4-(((phenylamino)thioxomethyl)amino)benzoic acid | ontosight.ai |

| This compound | Thiosemicarbazide | Thioamide (forms thiadiazole) | 5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine | rjptonline.org |

Carbonyl and Ester Functionalized Benzoic Acid Derivatives

The carboxyl group of this compound is a key site for derivatization, particularly through esterification and amidation, leading to a wide range of functionalized derivatives.

Ester derivatives are commonly prepared via Fischer esterification. For instance, methyl 4-(phenylamino)benzoate can be synthesized by refluxing this compound with excess methanol (B129727) in the presence of a catalytic amount of sulfuric acid, achieving yields of 88-90%.

Another important class of derivatives involves further carbonyl functionalization, such as the formation of amides. The synthesis of methyl 4-[(phenylamino)carbonyl]benzoate, also known as methyl 4-(N-phenylcarbamoyl)benzoate, involves creating an amide bond. cymitquimica.com This can be achieved by reacting a suitable benzoic acid derivative with aniline. smolecule.com

The Buchwald-Hartwig amination offers a more modern and versatile route to the core structure, which can then be esterified. This palladium-catalyzed cross-coupling reaction joins an aryl halide (like methyl 4-bromobenzoate) with an amine (aniline) to form the C–N bond. This method is valued for its high yields (82-85%) and tolerance of various functional groups.

| Reaction Type | Substrates | Catalyst/Reagents | Product Example | Yield | Reference |

| Fischer Esterification | This compound, Methanol | H₂SO₄ | Methyl 4-(phenylamino)benzoate | 88-90% | |

| Buchwald-Hartwig Amination | Methyl 4-bromobenzoate, Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Methyl 4-(phenylamino)benzoate | 82-85% | |

| Amide Formation | Benzoic acid derivative, Aniline | Coupling agents | Methyl 4-[(phenylamino)carbonyl]benzoate | - | cymitquimica.comsmolecule.com |

Mechanistic Investigations in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The formation of the central diphenylamine (B1679370) core is typically achieved through cross-coupling reactions, with the Nucleophilic Aromatic Substitution (SNA) pathway being a prominent mechanism. rjptonline.orgmasterorganicchemistry.com Kinetic studies have shown that the choice of base and the presence of additives can significantly influence the reaction pathway, sometimes leading to complex profiles that suggest an auto-catalytic process where a species generated during the reaction acts as a catalyst. rsc.org

Nucleophilic Aromatic Substitution Pathways

The Nucleophilic Aromatic Substitution (SNA) mechanism is a primary route for forming the aryl-amine bond in this compound and its derivatives. rjptonline.org This reaction is distinct from SN1 and SN2 reactions and typically requires an activated aromatic ring. masterorganicchemistry.com

The process involves two main steps:

Nucleophilic Attack : The nucleophile, in this case, aniline, attacks the carbon atom bearing the leaving group (e.g., a halogen) on the benzoic acid ring. This attack is facilitated by the presence of an electron-withdrawing group, such as the carboxylic acid group (–COOH), positioned ortho or para to the leaving group. This group helps to stabilize the resulting negatively charged intermediate by delocalizing the charge. masterorganicchemistry.com

Formation of the Meisenheimer Complex : The initial attack forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. masterorganicchemistry.com This intermediate is a key feature of the SNA pathway.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion). This step is typically fast. masterorganicchemistry.com

A common example is the reaction between a 4-halobenzoic acid and aniline, often catalyzed by copper (as in the Ullmann condensation) or palladium. rjptonline.org The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive (F > Cl > Br > I) because the first step, the formation of the Meisenheimer complex, is the rate-determining step, and the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack. masterorganicchemistry.com The elimination of hydrogen chloride is a key part of the mechanism when reacting p-chlorobenzoic acid with aniline. rjptonline.org

Spectroscopic and Structural Characterization of 4 Phenylamino Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgchemspider.comrsc.org

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within a molecule. rsc.orgchemspider.comrsc.org

Proton NMR (¹H NMR) Analysis.rsc.orgchemspider.comrsc.orgresearchgate.net

The ¹H NMR spectrum of 4-(Phenylamino)benzoic acid exhibits characteristic signals corresponding to its aromatic protons, the amine proton, and the carboxylic acid proton. In a typical spectrum recorded in DMSO-d6, the carboxylic acid proton appears as a broad singlet at approximately 12.32 ppm. rsc.org The amine proton (NH) also presents as a singlet around 8.72 ppm. rsc.org The aromatic protons show a complex pattern of multiplets in the range of 6.97 to 7.81 ppm. Specifically, the two protons on the phenyl ring attached to the nitrogen and the two protons on the benzoic acid ring ortho to the carboxyl group appear as a multiplet between 7.76 and 7.81 ppm. The other aromatic protons appear as multiplets between 6.97 and 7.35 ppm. rsc.org

Derivatives of this compound show shifts in these signals depending on the nature and position of the substituents. For instance, the introduction of a methyl group on the phenylamino (B1219803) ring can cause slight upfield or downfield shifts of the aromatic protons. rsc.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d6. rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 12.32 | s |

| NH | 8.72 | s |

| Aromatic-H | 7.76 - 7.81 | m |

s = singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) Analysis.rsc.orgrsc.org

The ¹³C NMR spectrum of this compound in DMSO-d6 provides further structural confirmation. The carbonyl carbon of the carboxylic acid group resonates at approximately 167.2 ppm. rsc.org The aromatic carbons exhibit signals in the range of 114.0 to 148.0 ppm. The carbon atom attached to the carboxylic acid group (C-1) and the carbon atom attached to the amino group (C-4) are typically found at the lower field end of this range, around 119.1 and 148.0 ppm, respectively. rsc.org The remaining aromatic carbons appear at various shifts within this region, influenced by their electronic environment. rsc.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d6. rsc.org

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 167.2 |

| C-4 (C-NH) | 148.0 |

| C (aromatic) | 141.5 |

| C (aromatic) | 131.1 |

| C (aromatic) | 129.3 |

| C (aromatic) | 121.6 |

| C (aromatic) | 120.6 |

| C-1 (C-COOH) | 119.1 |

Infrared (IR) Spectroscopy.rsc.orgchemspider.comrsc.orgresearchgate.net

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments of Functional Groups.rsc.org

The IR spectrum of this compound, typically recorded using a KBr pellet, displays several key absorption bands. A strong, broad absorption is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine appears as a sharp band around 3408 cm⁻¹. rsc.org The C=O stretching vibration of the carboxylic acid is prominent as a strong, sharp peak around 1670 cm⁻¹. rsc.org The C=C stretching vibrations of the aromatic rings are observed in the 1500-1600 cm⁻¹ region, with a notable peak at 1596 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound. rsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3408 |

| C=O | Stretch | 1670 |

Spectroscopic Signatures of Hydrogen Bonding Interactions.researchgate.netacs.org

Hydrogen bonding plays a significant role in the solid-state structure of this compound. In the IR spectrum, the broadness of the O-H stretching band of the carboxylic acid is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. docbrown.inforesearchgate.net The position and shape of the N-H stretching vibration can also be influenced by hydrogen bonding, although to a lesser extent than the O-H group. The study of these spectral features provides insights into the packing and intermolecular interactions within the crystal lattice. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy.rjptonline.orgbiointerfaceresearch.comnist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands correspond to π → π* transitions. The spectrum is influenced by the solvent and the presence of substituents. In methanol (B129727), derivatives of this compound can exhibit absorption maxima (λmax) at various wavelengths, for instance, one derivative shows a λmax at 315.8 nm. rjptonline.org The position of these absorption bands can be affected by the polarity of the solvent. For example, some thiophene (B33073) derivatives of this compound show a shift in their absorption maxima when the solvent is changed from methanol to chloroform (B151607) or DMF. biointerfaceresearch.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-methyl-2-(phenylamino)benzoic acids |

| 4-(2-cyanoacetamido) benzoic acid |

| 4-(4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamido) benzoic acid |

| 4-(2-cyano-3,3-dimercaptoacrylamido)benzoic acid |

| 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine |

| 1-methylene-4-(5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-yl)thiosemicarbazide |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes |

| 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid |

| 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid |

| 4-((4-(benzylamino)-6-morpholino-1,3,5-triazin-2-yl)amino)benzoic acid |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique utilized to determine the molecular weight and elucidate the structure of compounds. In the analysis of this compound and its derivatives, mass spectrometry provides crucial insights into their molecular composition and fragmentation patterns under ionization.

The mass spectrum of the parent compound, this compound, can be predicted to show a molecular ion peak corresponding to its molecular weight. The fragmentation of benzoic acid derivatives often begins with the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org For instance, in the mass spectrum of benzoic acid, prominent peaks are observed corresponding to the loss of OH (M-17) and the formation of the benzoyl cation [C₆H₅C=O]⁺. docbrown.info Another characteristic fragment in aromatic compounds containing a phenyl group is the phenyl cation [C₆H₅]⁺ at an m/z of 77, which can be formed through the loss of CO from the benzoyl cation. docbrown.info

In the case of this compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, providing a reference for experimental analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 214.08626 |

| [M+Na]⁺ | 236.06820 |

| [M-H]⁻ | 212.07170 |

| [M+NH₄]⁺ | 231.11280 |

| [M+K]⁺ | 252.04214 |

| [M]⁺ | 213.07843 |

Research on derivatives of this compound, such as 4-(2-cyanoacetamido)benzoic acid, has yielded specific mass spectrometry data that confirms their structures. For example, the mass spectrum of 4-(2-cyanoacetamido)benzoic acid showed a molecular ion peak at m/z = 204, corresponding to its molecular formula C₁₀H₈N₂O₃. sapub.org Its fragmentation pattern included significant peaks at m/z 137, 120, and 77. sapub.org Further derivatization of this compound led to products with distinct molecular ion peaks, such as m/z = 371 for 4-(4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamido) benzoic acid. sapub.org

Table 2: Mass Spectrometry Data for Derivatives of 4-(2-cyanoacetamido)benzoic acid sapub.org

| Compound | Molecular Formula | Molecular Ion Peak (m/z) | Other Major Fragments (m/z) |

|---|---|---|---|

| 4-(2-cyanoacetamido)benzoic acid | C₁₀H₈N₂O₃ | 204 (12.45%) | 137 (76.89%), 120 (15.25%), 77 (47.95%) |

| 4-(4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamido) benzoic acid | C₁₇H₁₃N₃O₃S₂ | 371 (55.45%) | 235 (79.3%), 215 (23.25%), 182 (22.95%), 127 (35.5%), 77 (53.13%) |

| A thiophene derivative of 4-(2-cyanoacetamido)benzoic acid | C₁₉H₁₂N₄O₄S₂ | 424 | N/A |

| A pyrazole (B372694) derivative of 4-(2-cyanoacetamido)benzoic acid | C₁₉H₁₃N₃O₄S | 379 | N/A |

Elemental Analysis (CHNS)

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample, which are then compared with the theoretically calculated values based on the proposed chemical formula. This comparison is fundamental for confirming the purity and identity of newly synthesized derivatives of this compound.

Studies involving the synthesis of various heterocyclic derivatives from 4-(2-cyanoacetamido)benzoic acid have utilized elemental analysis to validate the structures of the products. sapub.org The experimentally found percentages of C, H, and N for these compounds were in close agreement with the calculated values, providing strong evidence for their successful synthesis. sapub.org

Table 3: Elemental Analysis Data for Derivatives of 4-(2-cyanoacetamido)benzoic acid sapub.org

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 4-(2-cyanoacetamido)benzoic acid | C₁₀H₈N₂O₃ | Calculated | 58.82 | 3.95 | 13.72 |

| Found | 58.65 | 3.82 | 13.69 | ||

| 4-(4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamido) benzoic acid | C₁₇H₁₃N₃O₃S₂ | Calculated | 54.97 | 3.53 | 11.31 |

| Found | 54.86 | 3.42 | 11.28 |

Similarly, research on novel 1,2,4-triazole (B32235) derivatives incorporating a 2,3-dimethyl aminobenzoic acid moiety has also relied on elemental analysis for structural confirmation. pensoft.net The observed values for carbon, hydrogen, and nitrogen closely matched the calculated percentages, affirming the composition of the synthesized molecules. pensoft.net

Table 4: Elemental Analysis Data for 1,2,4-Triazole Derivatives pensoft.net

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| A 1,2,4-triazole derivative | C₂₉H₂₆N₆O | Calculated | 73.40 | 5.52 | 17.71 |

| Found | 73.37 | 5.53 | 17.70 | ||

| A chloro-substituted 1,2,4-triazole derivative | C₂₉H₂₅ClN₆O | Calculated | 68.43 | 4.95 | 16.51 |

| Found | 68.44 | 4.93 | 16.52 | ||

| A nitro-substituted 1,2,4-triazole derivative | C₂₉H₂₄ClN₇O₃ | Calculated | 62.87 | 4.37 | 17.70 |

| Found | 62.87 | 4.34 | 17.68 |

Crystallographic Analysis and Solid State Chemistry of 4 Phenylamino Benzoic Acid

Single-Crystal X-ray Diffraction (SCXRD) Investigations

In a specific analysis of a related compound, 4-Fluoro-2-(phenylamino)benzoic acid, single crystals suitable for SCXRD were obtained by the slow evaporation of an acetone (B3395972) solution. nih.goviucr.org The diffraction data confirmed the molecular structure and provided detailed metrics on bond lengths, angles, and the nature of the crystal lattice. researchgate.netnih.gov

Molecular Conformation and Dihedral Angle Determination

A defining characteristic of 4-(Phenylamino)benzoic acid molecules in the solid state is their non-planar, twisted conformation. rsc.orgnih.govresearchgate.net The degree of this twist is quantified by the dihedral angle between the planes of the two aromatic rings.

In a study of various substituted 4-PABAs, all compounds were found to adopt a highly twisted conformation in their crystal structures. nih.govnih.gov This non-planarity arises from steric hindrance, which prevents the two rings from lying in the same plane. uky.edu

For the derivative 4-Fluoro-2-(phenylamino)benzoic acid, the asymmetric unit of the crystal contains two independent molecules (A and B), which exhibit slight conformational differences. nih.govresearchgate.netiucr.org The dihedral angles between their respective aromatic rings were determined to be 55.63 (5)° and 52.65 (5)°. nih.govnih.goviucr.org

Table 1: Dihedral Angles in 4-Fluoro-2-(phenylamino)benzoic Acid

| Molecule | Dihedral Angle Between Aromatic Rings |

|---|---|

| A | 55.63 (5)° |

| B | 52.65 (5)° |

Data sourced from studies on 4-Fluoro-2-(phenylamino)benzoic acid. nih.govnih.goviucr.org

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structures of 4-PABA and its derivatives are stabilized by a network of intermolecular interactions, with hydrogen bonds playing a primary role. researchgate.netresearchgate.net The carboxylic acid group is a potent hydrogen bond donor and acceptor, heavily influencing the resulting supramolecular synthons.

The most prevalent hydrogen bonding motif observed in the crystal structures of solvent-free 4-PABAs is the classic carboxylic acid dimer. rsc.orgnih.govnih.gov In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a robust centrosymmetric R²₂(8) ring motif. This dimer is a common and stable feature in the crystallography of carboxylic acids. acs.org In the case of 4-Fluoro-2-(phenylamino)benzoic acid, the two crystallographically independent molecules, A and B, pair up to form these characteristic acid-acid dimers. nih.govnih.goviucr.org Similarly, in 4-[(2-Phenylethyl)amino]benzoic acid, the two molecules in the asymmetric unit also associate to form an acid-acid dimer through these pairwise O-H···O hydrogen bonds. researchgate.net

While the dimer is common, a rare alternative motif known as the acid-acid catemer has been observed in a substituted 4-PABA. rsc.orgnih.govnih.gov A study on a series of 4-PABAs reported the first-time observation of this motif within this family of compounds. rsc.orgnih.gov Unlike the discrete dimer, the catemer motif involves a continuous chain of molecules linked by single O-H···O hydrogen bonds. This arrangement is significantly less common for carboxylic acids than the dimer motif. The specific compound exhibiting this rare catemer was an exception among the series, where all other solvent-free forms adopted the conventional dimer structure. rsc.orgnih.govresearchgate.net

A key structural feature of this compound is the para position of the amino group relative to the carboxylic acid. nih.gov This spatial separation prevents the formation of the intramolecular N-H···O hydrogen bond that is a persistent and defining feature of its structural isomers, the 2-(phenylamino)benzoic acids (fenamic acids). nih.govnih.gov In fenamic acids, the proximity of the N-H and C=O groups locks the conformation. nih.gov In 4-PABA, the N-H group is freed from this internal interaction, making it available for intermolecular bonding. nih.gov

However, in derivatives where the phenylamino (B1219803) group is at the ortho position, such as 4-Fluoro-2-(phenylamino)benzoic acid, a strong intramolecular N-H···O hydrogen bond is indeed observed. nih.govnih.goviucr.org In both independent molecules of this compound, this bond helps to stabilize the molecular conformation. researchgate.net

Table 2: Hydrogen Bond Geometry in 4-Fluoro-2-(phenylamino)benzoic Acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N7A-H7A···O15A | 0.86 | 2.05 | 2.652(2) | 125 |

| N7B-H7B···O15B | 0.86 | 2.08 | 2.664(2) | 123 |

| O16A-H16A···O15Bⁱ | 0.84 | 1.80 | 2.637(2) | 175 |

| O16B-H16B···O15Aⁱⁱ | 0.84 | 1.79 | 2.628(2) | 173 |

Symmetry codes: (i) x+1, y+1, z+1; (ii) x, y, z+1. Data represents intramolecular (N-H···O) and intermolecular (O-H···O) bonds. iucr.org

Crystal Packing Arrangements and Supramolecular Assembly

In the structure of 4-Fluoro-2-(phenylamino)benzoic acid, these A-B dimers are further connected by weak C-H···F interactions, which link the dimers into a more complex three-dimensional architecture. nih.govresearchgate.netiucr.org The way these fundamental units, be they dimers or catemers, pack together determines the final crystal lattice, influencing physical properties like density and stability. researchgate.netnih.gov The study of these supramolecular assemblies is crucial for understanding polymorphism, where different packing arrangements of the same molecule lead to distinct crystal forms. rsc.orgnih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identificationrsc.orguky.edunih.gov

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the identification and characterization of crystalline solid phases. units.it In the study of this compound and its substituted analogues, PXRD is employed to confirm the identity of bulk crystalline materials obtained through various crystallization experiments. rsc.orgnih.gov Each unique crystalline form, whether a polymorph or a solvate, produces a distinct diffraction pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities. units.it

In a systematic investigation of eight 4-phenylamino-benzoic acids (4-PABAs), all discovered crystal forms were characterized by PXRD to verify that the bulk material corresponded to the single crystals analyzed by Single-Crystal X-ray Diffraction (SCXRD). rsc.orgresearchgate.net This ensures that the determined crystal structure is representative of the entire batch. The technique is crucial for distinguishing between different solid forms, such as a solvent-free form and a solvate, which may be produced under slightly different crystallization conditions. uky.edunih.gov For instance, PXRD can be used to monitor phase transitions induced by factors like temperature, confirming the transformation from one polymorphic form to another. researchgate.netnih.gov

Polymorphism and Solvatomorphism in this compound Systemsrsc.orguky.edunih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while solvatomorphism refers to the phenomenon where solvent molecules are incorporated into the crystal lattice, forming solvates. uky.edu The study of this compound and its derivatives has shown that these compounds exhibit both phenomena. rsc.orgnih.gov

A comprehensive polymorph screening of a series of 4-PABAs, including the parent compound this compound, was conducted by varying substitution patterns and using a range of solvents for crystallization. rsc.orgnih.gov This screening led to the discovery of two distinct forms for this compound (designated as compound 1 in the study): a solvent-free form (1-I ) and a pyridine (B92270) solvate (1-S ). researchgate.netrsc.org Similarly, two other derivatives in the series also yielded both a solvent-free form and a solvate. nih.govnih.gov This behavior contrasts with that of the isomeric fenamic acids, where polymorphism is more widespread and often linked to conformational flexibility. rsc.orgrsc.org In the case of 4-PABAs, it was observed that neither conformational flexibility alone nor in combination with substitution patterns consistently leads to polymorphism. rsc.orgnih.gov

Influence of Substitution Pattern on Polymorphic Behaviorrsc.orguky.edunih.gov

To specifically investigate how substituents affect solid-state behavior, a series of eight 4-PABAs with varying methyl group substitutions on the phenyl rings were synthesized and studied. researchgate.netrsc.org The research aimed to determine if substitution patterns could be a determinant of polymorphism in these systems. uky.edursc.org

The results indicated a complex relationship. While compounds 1 , 3 , and 8 from the series each produced two forms (one solvent-free and one solvate), the other five compounds each resulted in only a single crystalline form under the tested conditions. rsc.orgnih.gov All the solvent-free crystals of the 4-PABAs were found to be based on the conventional acid-acid dimer motif, with the exception of compound 2 , which exhibited a rare acid-acid catemer motif. rsc.orgnih.govresearchgate.net This suggests that while substitution does influence the resulting crystal packing and potential for solvate formation, it does not guarantee polymorphic behavior across the board for this class of compounds. rsc.org The specific position and pattern of substitution are critical factors in determining the solid-state outcome. uky.edursc.org

| Compound ID | Substituent(s) | Forms Discovered |

|---|---|---|

| 1 | None (Parent Compound) | Solvent-free (1-I), Pyridine Solvate (1-S) |

| 2 | 2'-methyl | One solvent-free form |

| 3 | 3'-methyl | Solvent-free (3-I), Dichloromethane (B109758) Solvate (3-S) |

| 4 | 4'-methyl | One solvent-free form |

| 5 | 2',3'-dimethyl | One solvent-free form |

| 6 | 2',6'-dimethyl | One solvent-free form |

| 7 | 3',4'-dimethyl | One solvent-free form |

| 8 | 2',4',6'-trimethyl | Solvent-free (8-I), Pyridine Solvate (8-S) |

Role of Solvent Inclusion in Solvate Formationrsc.orgnih.gov

The formation of solvates is directly dependent on the interaction between the solute and the solvent during crystallization. In the this compound system, specific solvents were found to incorporate into the crystal lattice, forming stable solvatomorphs. nih.govrsc.org

For this compound itself (compound 1 ), crystallization from pyridine resulted in the formation of a solvate (1-S ), where pyridine molecules are included in the crystal structure. rsc.orgnih.gov Another compound in the studied series, 4-(3'-methylphenylamino)benzoic acid (3 ), formed a solvate with dichloromethane (3-S ). nih.govrsc.orgnih.gov The inclusion of these solvent molecules alters the crystal packing and the network of intermolecular interactions, leading to a distinct crystalline phase from the solvent-free form. The study of these solvates provides insight into the specific intermolecular interactions that stabilize the crystal lattice, including the role the solvent molecules play. rsc.org

| Compound | Solvate Form | Included Solvent |

|---|---|---|

| This compound | 1-S | Pyridine |

| 4-(3'-methylphenylamino)benzoic acid | 3-S | Dichloromethane |

| 4-(2',4',6'-trimethylphenylamino)benzoic acid | 8-S | Pyridine |

Thermal Behavior of this compound and its Polymorphsrsc.orgnih.gov

The thermal properties of the various crystalline forms of this compound and its derivatives were investigated to understand their phase behavior, stability, and transformations upon heating. rsc.orgnih.govrsc.org Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for these studies. rsc.orgevitachem.com

Differential Scanning Calorimetry (DSC) Studiesrsc.orgnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. sgs-institut-fresenius.de This technique is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. sgs-institut-fresenius.denih.gov The phase behavior of the different forms of 4-PABAs was investigated using DSC. rsc.orgnih.gov A DSC thermogram provides information on the melting points of the stable forms and can reveal the temperatures at which metastable forms might transform into more stable ones. rsc.org For the solvent-free forms, a single endothermic peak corresponding to melting is typically observed. For solvates, the DSC curve may show events corresponding to desolvation prior to the final melting of the desolvated product. researchgate.net

| Compound | Melting Point (°C) |

|---|---|

| 3-methyl-2-phenylamino-benzoic acid | 188.9 |

| 3-methyl-2-(o-tolylamino)benzoic acid | 191.8 |

| 2-(2,3-dimethylphenylamino)-3-methyl-benzoic acid | 194.1 |

Thermogravimetric Analysis (TGA) for Desolvation Studiesrsc.orgnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about thermal stability and composition. researchgate.net In the context of this compound systems, TGA was specifically utilized to study the desolvation process of the identified solvates. nih.govrsc.orgnih.gov

When a solvate is heated, the incorporated solvent molecules are eventually driven off, resulting in a quantifiable mass loss. The TGA curve for a solvate will show a distinct step-wise decrease in mass at the desolvation temperature. rsc.org This analysis confirms the presence of the solvent in the crystal lattice and can be used to determine the stoichiometry of the solvate (i.e., the ratio of solute to solvent molecules). researchgate.net The thermal stability of the solvate is indicated by the temperature at which this mass loss begins. nih.gov

Computational Chemistry and Molecular Modeling of 4 Phenylamino Benzoic Acid

Conformational Analysis and Potential Energy Surfaces

The structural flexibility of 4-(Phenylamino)benzoic acid is a key determinant of its physical and biological properties. This flexibility primarily arises from the rotation around the two single bonds connecting the central amine group to the two phenyl rings. Computational studies, particularly through conformational scans and the calculation of potential energy surfaces (PES), are employed to understand this aspect.

The molecule is inherently non-planar, adopting a "highly twisted" conformation in its crystalline state. rsc.orgrsc.orgresearchgate.net This twisting minimizes steric hindrance between the phenyl rings. The potential energy surface of diarylamines, the class to which this compound belongs, shows that the energy of the molecule varies significantly with the torsional angles of the N-C bonds. psu.edu

While gas-phase calculations can identify the lowest energy conformers, the conformation adopted in the solid state is a delicate balance between these intramolecular energetics and the stabilizing forces of intermolecular interactions within the crystal lattice. psu.edu The final conformation in a crystal may not correspond to a minimum on the gas-phase PES but rather to a conformation that allows for optimal packing and intermolecular bonding. psu.edu For closely related compounds, conformational scans have been instrumental in understanding the origins of polymorphism, where different crystal forms arise from different molecular conformations. uky.edu

Intermolecular Interaction Energy Analysis

The way this compound molecules interact with each other governs its solid-state structure and properties like solubility and melting point. Computational methods allow for a detailed analysis of these non-covalent interactions.

Hirshfeld Surface Analysis for Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that contribute to the stability of a crystal structure. rsc.orgrsc.orgfrontiersin.org This method maps the close contacts of a molecule within a crystal, and the resulting 2D "fingerprint plots" provide a quantitative summary of the different types of interactions.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Chromenone Derivatives This table is representative of the types of data obtained from Hirshfeld analysis for similar molecular structures.

| Interaction Type | Contribution (%) |

| H···H | > 40% |

| O···H/H···O | ~ 30% |

| C···H/H···C | ~ 17% |

| Data derived from findings on structurally related compounds. mdpi.com |

Quantum Chemical Calculations for Bonding Character

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, provide a deeper understanding of the electronic structure and the nature of chemical bonds within the this compound molecule. uky.edu These calculations can confirm the composition and character of specific bonds, such as the two crucial N-C bonds that connect the phenyl rings to the amine linker. uky.edu

Table 2: Key Bond Lengths in a this compound Derivative Crystal Structure

| Bond | Bond Length (Å) |

| C(benzoic acid)–N | 1.3957(17) |

| N–C(phenyl) | 1.3996(17) |

| Data from a specific monomorphic system of a 4-PABA derivative. rsc.org |

Molecular Dynamics Simulations for Solid-State Properties

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into the dynamic processes within the solid state. rsc.orgrsc.orgresearchgate.net For this compound derivatives, MD simulations have been performed to understand the mechanisms of polymorphism and solvate formation. rsc.orgrsc.org

For example, simulations have revealed the underlying reasons why certain derivatives form solvates with solvents like pyridine (B92270). rsc.org These simulations analyze the number, type, and strength of hydrogen bonds between the solute (4-phenylamino)benzoic acid and solvent molecules, explaining the stability of the solvated crystal form. rsc.orgrsc.org MD simulations can also assess the stability of different packing arrangements and the dynamics of molecules within the crystal lattice, helping to explain why a particular polymorphic form is favored under certain conditions. researchgate.netrsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. biosynth.com This method is crucial in drug discovery for predicting binding affinity and understanding the mechanism of action. mdpi.com Derivatives of this compound are known to be potent inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), a target for prostate cancer therapy. researchgate.net

In a typical docking simulation, the this compound molecule is placed into the binding pocket of the target protein. The simulation then explores various possible binding poses and orientations, scoring them based on binding energy. nih.govmdpi.com The best-scoring poses provide a model of the ligand-target complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds with specific amino acid residues in the active site. nih.govnih.gov The stability of these predicted complexes can be further validated using subsequent molecular dynamics simulations. researchgate.net

Coordination Chemistry of 4 Phenylamino Benzoic Acid

Synthesis of Metal Complexes with 4-(Phenylamino)benzoic Acid Ligands

The synthesis of metal complexes using this compound and its derivatives typically involves direct reactions between the ligand and a suitable metal salt in an appropriate solvent.

The general method for synthesizing these coordination compounds involves the reaction of the deprotonated ligand with metal salts. A common procedure is to reflux a hot ethanolic or methanolic solution of the respective metal salt, such as chromium(III) chloride or copper(II) chloride, with a solution of this compound or its derivatives. npaa.in The resulting mixture is typically refluxed for several hours. npaa.in Upon cooling, the solid metal complex often precipitates and can be collected by filtration, washed with solvents like ethanol (B145695) and diethyl ether, and dried. npaa.in This synthetic strategy has been successfully applied to create complexes with Cr(III) and Cu(II). npaa.in

Similar reflux techniques are employed for the synthesis of complexes with other divalent and trivalent transition metals, including Mn(II), Co(II), Ni(II), Zn(II), and Cd(II), often resulting in complexes with a 1:2 metal-to-ligand stoichiometry. eurjchem.combohrium.comrevistabionatura.comsphinxsai.com For instance, Co(II), Ni(II), and Cd(II) complexes have been prepared with Schiff bases derived from o-aminobenzoic acid, a structural isomer of the title compound. eurjchem.com

The synthesis of dioxouranium(VI) complexes can be achieved by heating a methanolic solution of uranyl acetate (B1210297) dihydrate with amide-containing benzoic acid ligands. asianpubs.org For iridium(III), the synthesis is often a multi-step process. A common route involves first creating a dichloro-bridged iridium(III) dimer, which then reacts with the specific N^N or C^N ligand to form the final monomeric complex. nih.govmdpi.com While specific reports for Hg(II) with this compound are scarce, related complexes with other benzoic acid derivatives have been synthesized, suggesting similar methods would be applicable. researchgate.net

Spectroscopic and Physicochemical Characterization of Coordination Compounds

A suite of spectroscopic and physicochemical methods is employed to elucidate the structure and properties of the synthesized complexes. These include molar conductance, magnetic susceptibility, and various spectral analyses.

Molar conductance measurements are crucial for determining whether the anionic components of the metal salt are coordinated to the metal ion or exist as counter-ions in the crystal lattice. These measurements are typically carried out in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). npaa.innih.govrevistabionatura.org Complexes of this compound derivatives with metals like Cr(III) and Cu(II) exhibit very low molar conductance values, which indicates their non-electrolytic nature. npaa.in This suggests that the anions (e.g., chloride) are directly bonded to the metal center within the coordination sphere. npaa.ingrafiati.com In contrast, some complexes with different ligands can show high conductance values, indicating they are electrolytes. scirp.orgresearchcommons.org

Table 1: Molar Conductance of Selected Metal Complexes Note: The data below is for complexes of a closely related ligand, 4-((3-chloro-2-methylphenyl)amino)benzoic acid, in DMF.

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature |

|---|---|---|

| Cr(III) Complex | 5.0 - 11.6 | Non-electrolyte npaa.in |

| Cu(II) Complex | 5.0 - 11.6 | Non-electrolyte npaa.in |

Magnetic susceptibility measurements at room temperature provide valuable insight into the geometry of the complexes by determining the effective magnetic moment (μ_eff), which is related to the number of unpaired electrons in the metal ion. eurjchem.comsphinxsai.comniscpr.res.in

For example, Co(II) complexes of related benzoic acid derivatives typically exhibit magnetic moments that suggest a high-spin octahedral geometry. niscpr.res.in Similarly, Ni(II) complexes often show magnetic moments characteristic of six-coordinate octahedral environments. eurjchem.comniscpr.res.in Cu(II) complexes are paramagnetic, as expected for a d⁹ ion. niscpr.res.in In contrast, Zn(II) and Cd(II) complexes are diamagnetic due to their d¹⁰ electronic configuration, which means they have no unpaired electrons. sphinxsai.com

Table 2: Typical Magnetic Moments and Inferred Geometries for Metal Complexes Note: The data below is generalized from studies of related benzoic acid and Schiff base complexes.

| Metal Ion | Typical Magnetic Moment (B.M.) | Commonly Inferred Geometry |

|---|---|---|

| Cr(III) | ~3.87 | Octahedral nih.gov |

| Mn(II) | ~5.9 | Octahedral (High-spin) grafiati.com |

| Co(II) | 4.5 - 5.2 | Octahedral (High-spin) eurjchem.comniscpr.res.in |

| Ni(II) | 2.9 - 3.4 | Octahedral eurjchem.comniscpr.res.in |

| Cu(II) | 1.8 - 2.2 | Distorted Octahedral / Square Planar niscpr.res.in |

| Zn(II) | Diamagnetic | Tetrahedral / Octahedral sphinxsai.com |

| Cd(II) | Diamagnetic | Tetrahedral / Octahedral revistabionatura.com |

Based on a combination of electronic spectra, magnetic susceptibility, and other analytical data, specific geometries are proposed for the metal complexes.

Octahedral Geometry : This is a common geometry for many transition metal complexes. Cr(III) complexes with this compound derivatives are consistently proposed to have an octahedral structure. npaa.inscirp.orgnih.gov Co(II) and Ni(II) also frequently adopt this six-coordinate geometry. eurjchem.combohrium.comniscpr.res.in For Cu(II), a distorted octahedral geometry is often suggested, especially in complexes with a 1:2 metal-to-ligand ratio. npaa.in Dioxouranium(VI) complexes are also known to form six-coordinate structures. asianpubs.org

Square Planar Geometry : This geometry is particularly noted for Cu(II) complexes, especially when the metal-to-ligand ratio is 1:1. npaa.in

Tetrahedral Geometry : This four-coordinate geometry is commonly proposed for d¹⁰ ions like Zn(II) and Hg(II). sphinxsai.comgrafiati.com

Table 3: Summary of Proposed Geometries for Metal Complexes

| Metal Ion | Proposed Geometry | Supporting Evidence |

|---|---|---|

| Cr(III) | Octahedral | Electronic Spectra, Magnetic Moment npaa.inscirp.org |

| Cu(II) | Square Planar (1:1), Distorted Octahedral (1:2) | Electronic Spectra, EPR Spectra npaa.in |

| Co(II) | Octahedral | Magnetic Susceptibility, Electronic Spectra eurjchem.comniscpr.res.in |

| Ni(II) | Octahedral | Magnetic Susceptibility, Electronic Spectra eurjchem.comniscpr.res.in |

| Zn(II) | Tetrahedral or Octahedral | Diamagnetism, Stoichiometry sphinxsai.comnanobioletters.com |

| Cd(II) | Octahedral | Stoichiometry revistabionatura.comnanobioletters.com |

| UO₂(VI) | Octahedral / Higher-coordinate | Spectral Data asianpubs.orgchemicalpapers.com |

| Ir(III) | Octahedral | NMR, Stoichiometry nih.govmdpi.com |

Ligand Binding Modes and Coordination Sites

Infrared (IR) spectroscopy is a primary tool for determining how the this compound ligand binds to the metal ion. In its complexes with transition metals, the ligand typically acts in a uninegative bidentate fashion. npaa.in

Coordination primarily occurs through the two oxygen atoms of the carboxylate group (-COO⁻). npaa.inniscpr.res.in This binding mode is confirmed by analyzing the shifts in the IR spectra of the complexes compared to the free ligand. Specifically, the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group are key indicators. In the complexes, these bands appear in the ranges of 1532-1557 cm⁻¹ and 1435-1455 cm⁻¹, respectively. npaa.in The separation between these two frequencies (Δν) provides evidence for bidentate coordination. npaa.in

Furthermore, the formation of a coordinate bond between the metal and the carboxylate oxygen is supported by the appearance of a new band in the far-infrared region of the spectrum (522-537 cm⁻¹), which is assigned to the metal-oxygen (M-O) stretching vibration. npaa.in

Notably, the nitrogen atom of the phenylamino (B1219803) group is generally not involved in coordination. niscpr.res.in This is often attributed to the steric hindrance caused by the bulky phenyl group attached to the nitrogen, which prevents it from approaching the metal center to form a bond. niscpr.res.in

Carboxylate Oxygen Coordination

The carboxylic acid group of this compound is a primary site for coordination with metal ions. Upon deprotonation, the resulting carboxylate group can bind to metal centers in several modes, most commonly monodentate, bidentate chelating, or bidentate bridging.

Detailed research into the coordination behavior of a closely related derivative, 4-((3-chloro-2-methylphenyl)amino)benzoic acid, with chromium(III) and copper(II) ions demonstrates the prominent role of the carboxylate group. npaa.in In these complexes, infrared (IR) spectroscopy provides strong evidence for the coordination of the carboxylate oxygen atoms to the metal center. npaa.in The IR spectra of the free ligand show a characteristic stretching vibration for the C=O of the carboxylic acid group. Upon complexation, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛᵧₘ) and symmetric (νₛᵧₘ) stretching vibrations of the deprotonated carboxylate (COO⁻) group. npaa.in

The separation (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νₐₛᵧₘ - νₛᵧₘ) is a diagnostic tool for determining the coordination mode of the carboxylate group. In the synthesized Cr(III) and Cu(II) complexes, the observed Δν values are indicative of bidentate binding of the carboxylato group. npaa.in This is further supported by the appearance of a new band in the far-IR region, which is assigned to the metal-oxygen (M-O) stretching vibration. npaa.in

| Complex | νₐₛᵧₘ(COO⁻) (cm⁻¹) | νₛᵧₘ(COO⁻) (cm⁻¹) | ν(M-O) (cm⁻¹) | Coordination Mode |

| Cr(III) complex with 4-((3-chloro-2-methylphenyl)amino)benzoic acid | 1532-1557 | 1435-1455 | 522-537 | Bidentate |

| Cu(II) complexes with 4-((3-chloro-2-methylphenyl)amino)benzoic acid | 1532-1557 | 1435-1455 | 522-537 | Bidentate |

| Table 1: Infrared Spectral Data for Metal Complexes of a this compound Derivative. npaa.in |

Amide Nitrogen/Oxygen Coordination in Derivatives

Derivatization of this compound to include amide functionalities introduces additional coordination sites. The amide group is an ambidentate ligand, capable of coordinating through either the oxygen or the nitrogen atom. The choice of coordination site is often influenced by the hardness or softness of the metal ion and steric factors.

Studies on organotin(IV) derivatives of amide-based carboxylates, such as those derived from flufenamic acid and 2-(2,3-dimethylphenylamino)benzoic acid, reveal a preference for coordination through the oxygen atoms of both the carboxylate and the amide groups. researchgate.net In the solid state, these ligands coordinate to the tin atom, resulting in distorted trigonal bipyramidal geometries with polymeric bridging structures. researchgate.net The coordination chemistry of the amide group has been a subject of significant attention due to its biological relevance. researchgate.net While coordination through the amide oxygen is common, bonding through the amide nitrogen has also been observed in some cases. researchgate.net

In a series of organotin(IV) complexes with ligands derived from 4-((4-methoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, spectroscopic and single-crystal X-ray diffraction studies confirmed that the ligands bind to the tin center through the oxygen atoms of the carboxylate group and the oxygen atom of the amide group. researchgate.net

| Compound/Complex | Coordination Site(s) | Geometry around Metal | Reference |

| Organotin(IV) derivatives of 2-(2,3-dimethylphenylamino)benzoic acid | Carboxylate and Amide Oxygens | Distorted Trigonal Bipyramidal | researchgate.net |

| Organotin(IV) derivatives of 4-((4-methoxy-2-nitrophenyl)amino)-4-oxobutanoic acid | Carboxylate and Amide Oxygens | Distorted Trigonal Bipyramidal | researchgate.net |

| General Transition Metal Amide Complexes | Amide Oxygen or Nitrogen | Varies (e.g., Octahedral) | researchgate.net |

| Table 2: Coordination Modes in Amide Derivatives. |

Amine Nitrogen Coordination in Derivatives

The secondary amine nitrogen in this compound is generally a weak coordination site due to the delocalization of its lone pair of electrons into the aromatic rings. However, in certain derivatives, particularly those with enhanced electron-donating properties or specific structural arrangements, coordination through this nitrogen atom can occur.

The synthesis of N-aryl anthranilic acids via copper-catalyzed amination of chlorobenzoic acids also suggests the involvement of the amine nitrogen in coordination to the copper catalyst as part of the reaction mechanism. researchgate.net Although this represents a transient interaction, it underscores the potential for the amine nitrogen to participate in coordination.

| Ligand/Derivative | Metal Ion | Resulting Structure | Potential N-Coordination Evidence | Reference |

| 4-(bis(4-(1H-imidazol-1-yl)phenyl)amino)benzoic acid (HBIPABA) | Ni(II) | Coordination Polymer | Integral part of the triphenylamine-based ligand framework | bohrium.com |

| Triphenylamine-type organic ligands | Co(II) | Layered Coordination Polymer | Used as a light-harvesting ligand in functional polymers | taylorandfrancis.com |

| N-Aryl Anthranilic Acids (synthesis intermediate) | Cu(I)/Cu(0) | Catalytic Intermediate | Implied in the mechanism of copper-catalyzed C-N cross-coupling | researchgate.net |

| Table 3: Examples of Amine Nitrogen Involvement in Derivatives. |

Biological and Pharmacological Research of 4 Phenylamino Benzoic Acid

Anti-inflammatory Properties and Molecular Mechanisms

4-(Phenylamino)benzoic acid, also known as 4-PABA, has been investigated for its biological activities, including its role as a nonsteroidal anti-inflammatory agent. biosynth.com Its mechanisms of action involve complex interactions with enzymatic pathways that regulate the inflammatory response.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. However, the specific isomeric structure of this compound plays a critical role in its interaction with these enzymes. Structure-activity relationship studies for the class of N-phenylanthranilic acids, to which this compound belongs, have established that the ortho arrangement of the carboxylic acid relative to the amine bridge is crucial for COX inhibitory activity. nih.gov

Moving the carboxylic acid group from the ortho-position, as seen in N-phenylanthranilic acid, to the meta or para positions is predicted to eliminate or significantly reduce COX inhibition. nih.govupenn.edu Consequently, this compound, which features a para-substituted carboxylic acid group, is expected to have little to no direct inhibitory activity on COX-1 or COX-2 enzymes. nih.govupenn.edu This structural characteristic distinguishes it from many classical NSAIDs and suggests its anti-inflammatory properties may arise from alternative mechanisms.

Despite its predicted lack of COX inhibition, this compound has been described as a nonsteroidal anti-inflammatory drug that blocks the production of prostaglandins. biosynth.com Prostaglandins are key lipid mediators in inflammation, and their synthesis is primarily catalyzed by COX enzymes.

The mechanism for this effect may be linked to the compound's activity on other enzymes involved in the prostaglandin (B15479496) synthesis cascade. One such enzyme is Aldo-Keto Reductase 1C3 (AKR1C3), which is known to be inhibited by this compound. nih.govnih.gov AKR1C3 contributes to prostaglandin biosynthesis by catalyzing the reduction of prostaglandin H2 (PGH2) and prostaglandin D2 (PGD2) to produce prostaglandin F2α (PGF2α) and 11β-PGF2α, respectively. nih.gov By inhibiting AKR1C3, this compound can interfere with the production of these specific pro-proliferative prostaglandins, thus contributing to its anti-inflammatory profile through a COX-independent pathway. nih.gov

Anticancer Activity and Cellular Mechanisms

In addition to its anti-inflammatory effects, this compound has demonstrated potential anticancer activity through various cellular mechanisms, including the induction of programmed cell death and interference with vital cellular processes in cancer cells.

Research has shown that this compound exerts an apoptotic effect on cancer cells. biosynth.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. The ability of a compound to trigger this pathway is a key indicator of its potential as an anticancer agent.

The apoptotic effect of this compound is linked to the irreversible inhibition of DNA synthesis. biosynth.com By disrupting the process of DNA replication, the compound prevents cancer cells from proliferating, ultimately leading to cell death. biosynth.com This mechanism is a cornerstone of many established anticancer therapies. nih.gov

A significant area of research for this compound and its isomers is the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3). nih.govnih.gov AKR1C3 is a key enzyme implicated in the progression of certain cancers, particularly castrate-resistant prostate cancer (CRPC). nih.govnih.gov In CRPC, AKR1C3 drives the intratumoral biosynthesis of potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone, which promote tumor growth. nih.govupenn.edu Therefore, inhibiting AKR1C3 is a rational therapeutic strategy. nih.govnih.gov

Studies have been conducted on the 2-, 3-, and this compound isomers to evaluate their inhibitory potency and selectivity for AKR1C3 over other related isoforms like AKR1C2. nih.govnih.gov Inhibition of AKR1C1 and AKR1C2 is undesirable as these enzymes are involved in the breakdown of androgens. nih.gov Research has shown that the meta-isomer (3-(phenylamino)benzoic acid) exhibits the most potent and selective inhibition of AKR1C3. nih.gov While the para-isomer, this compound, is less potent, its activity demonstrates that this chemical scaffold is a viable candidate for AKR1C3 inhibition. nih.gov

| Compound (Isomer) | AKR1C3 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity (IC50 AKR1C2 / IC50 AKR1C3) |

|---|---|---|---|

| 2-(Phenylamino)benzoic acid (ortho) | 1.5 | 3.5 | 2.3 |

| 3-(Phenylamino)benzoic acid (meta) | 0.29 | >100 | >345 |

| This compound (para) | 11 | >100 | >9.1 |

This table presents a summary of the inhibitory potency (IC50) and selectivity of unsubstituted phenylaminobenzoic acid isomers against AKR1C3 and AKR1C2, based on data reported in scientific literature. nih.gov

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Isoform Selectivity of AKR1C3 Inhibition

Research has demonstrated the potential of this compound and its derivatives as selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of certain cancers. nih.gov Studies involving the synthesis of 2-, 3-, and 4-(phenylamino)benzoic acids have shown that the meta-isomers, specifically 3-(phenylamino)benzoic acids, exhibit nanomolar affinity and significant selectivity for AKR1C3 over other AKR1C isoforms. merckmillipore.com

The positioning of the carboxylic acid and secondary amine groups is crucial for this selectivity. A meta arrangement of these functional groups, combined with a strong electron-withdrawing group at the para position of the B-ring, confers selectivity for AKR1C3 over AKR1C2. nih.gov For instance, moving the carboxylic acid group from the ortho to the meta position can lead to a remarkable increase in selectivity for AKR1C3. upenn.edu While ortho-, meta-, and para-carboxylate derivatives of this compound show comparable inhibitory potency for AKR1C3, the meta-substituted compound demonstrates a significant 14-fold selectivity for AKR1C3 over AKR1C2. nih.gov

This enhanced selectivity is attributed to the increase in the IC50 values for AKR1C2 when the carboxylic acid group is in the meta position. nih.gov Furthermore, a significant correlation has been observed between the electronic effect of substituents at the para position of the 3-(phenylamino)benzoic acid analogs and their inhibitory potency for AKR1C3. nih.gov

Table 1: Inhibitory Potency and Selectivity of Phenylaminobenzoic Acid Isomers against AKR1C3 and AKR1C2

| Compound | Carboxylic Acid Position | AKR1C3 IC50 (μM) | AKR1C2 IC50 (μM) | Selectivity (AKR1C2/AKR1C3) |

| 2 | ortho | 1.5 | - | - |

| 3 | meta | 0.94 | 13.2 | 14 |

| 4 | para | 2.8 | - | - |

| Data sourced from reference nih.gov |

Therapeutic Implications in Castrate-Resistant Prostate Cancer (CRPC)

The selective inhibition of AKR1C3 by derivatives of this compound holds significant therapeutic promise for castrate-resistant prostate cancer (CRPC). nih.gov AKR1C3 is a key enzyme in the intratumoral synthesis of androgens, which drive the growth of prostate cancer. upenn.edu In CRPC, despite low circulating androgen levels, intratumoral androgen levels can be elevated, leading to continued androgen receptor signaling and disease progression. nih.gov

By selectively inhibiting AKR1C3, these compounds can block the production of testosterone within the prostate cancer cells, offering a targeted approach to managing CRPC. upenn.edu This is particularly relevant as the majority of CRPC cases continue to depend on the androgen receptor for growth. researchgate.net The development of potent and selective AKR1C3 inhibitors based on the this compound scaffold represents a promising strategy for novel CRPC therapeutics. upenn.edu These inhibitors are designed to avoid inhibition of the closely related AKR1C1 and AKR1C2 isoforms, which are involved in the breakdown of 5α-dihydrotestosterone. upenn.edu

MEK Inhibitory Activity of this compound Derivatives

The mitogen-activated protein kinase (MAPK) pathway, which includes MEK (mitogen-activated protein kinase kinase), is a critical signaling pathway involved in cell proliferation, survival, and differentiation. nih.gov Dysregulation of this pathway is a hallmark of many cancers, making MEK a key therapeutic target. nih.govresearchgate.net MEK inhibitors function by targeting the Ras/Raf/MEK/ERK signaling pathway, thereby inhibiting cell proliferation and inducing apoptosis. nih.gov

Derivatives of this compound have been investigated for their potential as MEK inhibitors. The development of highly selective and potent allosteric MEK1/2 inhibitors has been a focus of cancer research. researchgate.net While specific data on the direct MEK inhibitory activity of this compound is not detailed in the provided search results, the broader context of developing small molecule kinase inhibitors for cancer therapy is well-established. nih.govresearchgate.net Combination therapies involving MEK inhibitors and other targeted agents are also being explored to overcome resistance mechanisms. plos.orgresearcher.life

Antimicrobial Activity

Antibacterial Efficacy

Benzoic acid and its derivatives are known to possess antibacterial properties. researchgate.net The mechanism of action often involves the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm. researchgate.net Research on various derivatives of this compound has demonstrated their potential as antibacterial agents.

For example, certain methyl 2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl)propanoate derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, salicylanilide (B1680751) esters of benzoic acid have displayed significant antibacterial activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of Selected Benzoic Acid Derivatives

| Compound Class | Target Bacteria | Activity Range (MIC) | Reference |

| Methyl 2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl)propanoate derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 to 8 µg/ml | nih.gov |

| Salicylanilide benzoates | Gram-positive strains (including MRSA) | ≥0.98 μmol/L | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacterial strains | Moderate | mdpi.com |

Antifungal Efficacy

The antifungal activity of benzoic acid and its derivatives has been well-documented, with applications in food preservation. ijans.org These compounds can inhibit or interrupt fungal growth by affecting cell function and respiration. ijans.org

Derivatives of this compound have also been evaluated for their antifungal properties. For instance, certain 1,3-oxazole derivatives containing a phenyl group at the 5-position have shown activity against Candida albicans. mdpi.com However, in some studies, the antifungal activity of certain benzoic acid derivatives, such as salicylanilide benzoates, was found to be significantly lower than their antibacterial activity. nih.gov The effectiveness of these compounds can vary depending on the fungal species. ijans.org

Other Biological Activities and Mechanisms

Beyond its roles in cancer and antimicrobial research, this compound and its derivatives have been associated with a range of other biological activities. The core structure is recognized for its potential in modulating various biological pathways.

Derivatives of anthranilic acid, a related compound, are known to exhibit diverse biological effects, including anti-inflammatory, antiviral, and insecticidal activities. ekb.eg this compound itself is described as a nonsteroidal anti-inflammatory drug (NSAID) that functions by blocking the production of prostaglandins. biosynth.com It has also been shown to have an apoptotic effect on cancer cells by irreversibly inhibiting DNA synthesis. biosynth.com

Furthermore, structure-activity relationship studies on the benzoic acid part of diphenylamine-based retinoids, which share a structural similarity with this compound, have led to the development of potent retinoid X receptor (RXR) agonists. nih.gov Additionally, certain derivatives have been investigated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme involved in androgen metabolism. researchgate.net

Analgesic and Antipyretic Actions

This compound, a compound belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has been noted for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. biosynth.comnih.gov The mechanism underlying these effects is consistent with that of other anthranilic acid derivatives. drugbank.comebi.ac.uk The primary mode of action is the inhibition of prostaglandin synthesis. biosynth.com

Prostaglandins are lipid compounds that play a crucial role in mediating pain, fever, and inflammation. This compound blocks the activity of the cyclooxygenase (COX) enzymes (EC 1.14.99.1), which are responsible for converting arachidonic acid into prostaglandin precursors. nih.govebi.ac.uk By inhibiting COX, the compound effectively reduces the production of prostaglandins, thereby alleviating pain and lowering elevated body temperature. ebi.ac.uk This mechanism is a hallmark of the NSAID class, to which this compound and its structural isomers, such as N-phenylanthranilic acid (fenamic acid), belong. nih.gov

| Property | Mechanism of Action | Key Enzyme Target |

| Analgesic | Inhibition of prostaglandin synthesis | Cyclooxygenase (COX) |

| Antipyretic | Inhibition of prostaglandin synthesis in the hypothalamus | Cyclooxygenase (COX) |

Platelet-Inhibitory Actions

In addition to its anti-inflammatory effects, the fenamate class of compounds is recognized for possessing platelet-inhibitory actions. ebi.ac.uk This activity is also linked to the inhibition of prostaglandin synthesis. ebi.ac.uk Specifically, by blocking the COX-1 enzyme in platelets, the synthesis of thromboxane (B8750289) A2 is reduced. Thromboxane A2 is a potent promoter of platelet aggregation, the process by which platelets clump together to form a thrombus (blood clot).

Inhibition of this pathway is a key mechanism for the antiplatelet effects of many NSAIDs. nih.gov While specific studies quantifying the platelet-inhibitory IC50 of this compound are not detailed in the available research, its classification as an NSAID and prostaglandin synthesis inhibitor suggests it shares this common pharmacological property with its parent class. biosynth.comebi.ac.uk Research on related benzoic acid derivatives has demonstrated significant inhibition of platelet aggregation induced by various agonists like adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.gov

| Action | Primary Mechanism | Target Molecule | Effect |

| Platelet-Inhibitory | Inhibition of Cyclooxygenase-1 (COX-1) | Thromboxane A2 | Reduction in platelet aggregation |

Calcium Channel Blocking Effects